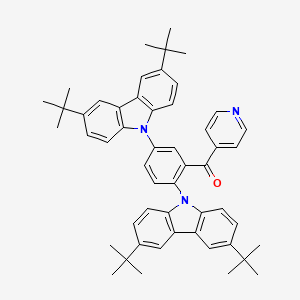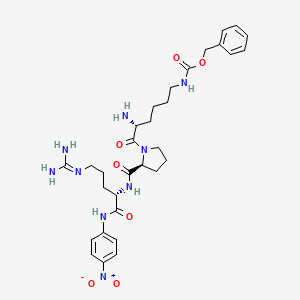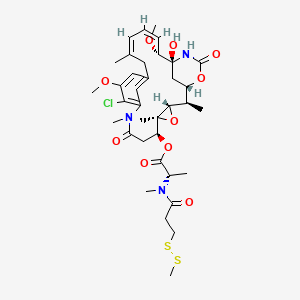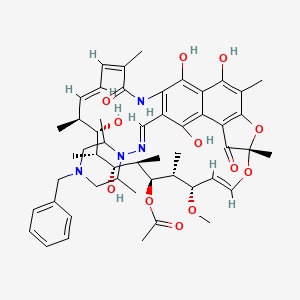
DTCBPy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTCBPy is an efficient thermally activated delayed fluorescence (TADF) molecule.
Aplicaciones Científicas De Investigación
Organic Light Emitting Diodes (OLEDs) Application
DTCBPy, along with DCBPy, has been used in the development of highly efficient Organic Light Emitting Diodes (OLEDs). These materials exhibit thermally activated delayed fluorescence (TADF) properties, which are crucial for OLED performance. DTCBPy, in particular, has a small ΔEST (energy difference between singlet and triplet states) and high photoluminescence quantum yield, both essential for effective OLEDs. OLEDs using DTCBPy as dopants emit green light with high external quantum efficiencies (EQEs) and low efficiency roll-off at practical brightness levels. The crystal structure of DTCBPy indicates significant interaction between donor and acceptor substituents, a key factor in achieving high performance in OLED applications (Rajamalli et al., 2016).
Photophysical Properties in Solvents
The photophysical properties of DTCBPy are significantly affected by solvent interactions. Studies have shown that solvent polarity slightly influences molecular geometries and orbitals of DTCBPy but can significantly decrease the energy gap between its excited states. This finding is important for understanding the light-emitting mechanism of TADF molecules like DTCBPy, as it aids in the design of efficient OLEDs and other light-emitting devices (Zhang et al., 2020).
Propiedades
Número CAS |
1850369-76-4 |
|---|---|
Nombre del producto |
DTCBPy |
Fórmula molecular |
C52H55N3O |
Peso molecular |
738.03 |
Nombre IUPAC |
(2,5-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone |
InChI |
InChI=1S/C52H55N3O/c1-49(2,3)33-13-18-43-38(27-33)39-28-34(50(4,5)6)14-19-44(39)54(43)37-17-22-47(42(31-37)48(56)32-23-25-53-26-24-32)55-45-20-15-35(51(7,8)9)29-40(45)41-30-36(52(10,11)12)16-21-46(41)55/h13-31H,1-12H3 |
Clave InChI |
WTKSSZXLHRLOAP-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(N2C3=C(C4=C2C=CC(C(C)(C)C)=C4)C=C(C(C)(C)C)C=C3)=CC=C1N5C6=C(C7=C5C=CC(C(C)(C)C)=C7)C=C(C(C)(C)C)C=C6)C8=CC=NC=C8 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DTCBPy |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime](/img/structure/B607142.png)
![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)




![4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine](/img/structure/B607155.png)

